molecular formula C13H21NO B11896777 3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-1-amine

3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-1-amine

Cat. No.: B11896777
M. Wt: 207.31 g/mol
InChI Key: ASSNWGBBTICNHM-UHFFFAOYSA-N
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Description

3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-1-amine is a synthetic amine derivative with a partially saturated indane core, which may be of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the N,N-dimethylamino group and a saturated carbocyclic system are frequently explored as key scaffolds or intermediates in the development of bioactive molecules . This structure suggests potential for investigation in central nervous system (CNS) research or as a precursor for further chemical functionalization. Researchers can utilize this high-purity compound as a building block for library synthesis, in structure-activity relationship (SAR) studies, or as a model substrate in methodological development, such as visible light-mediated chemistry . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-1-amine

InChI

InChI=1S/C13H21NO/c1-4-15-13-9-12(14(2)3)10-7-5-6-8-11(10)13/h9,11H,4-8H2,1-3H3

InChI Key

ASSNWGBBTICNHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C2C1CCCC2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-1-amine typically involves multiple steps, including the formation of the indene ring system and the introduction of the ethoxy and dimethylamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-1-amine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Scaffold Variations

  • Tetrahydroinden vs. Tetrahydroindazole: The target compound’s tetrahydroinden ring (a partially saturated bicyclic system) differs from tetrahydroindazoles (e.g., N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine in ).
  • Benzothiazole Derivatives :
    Compounds like N-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine () replace the inden/indazole core with a sulfur-containing benzothiazole, altering solubility and metabolic stability due to sulfur’s electronegativity .

Substituent Effects

  • Ethoxy Group :
    The ethoxy substituent in the target compound is structurally analogous to 3-ethoxy-N,N-dimethylpropylamine (), which has a logP of 0.892, suggesting moderate lipophilicity. Ethoxy groups typically enhance metabolic resistance compared to methoxy or methyl groups .
  • Dimethylamine vs. Other Amines :
    The dimethylamine moiety at position 1 is common in bioactive compounds (e.g., CNS agents). In contrast, indazole derivatives like 2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine () feature primary amines, which may increase polarity (pKa ~5.15) and alter receptor interactions .

Physicochemical Properties

Property Target Compound 3-Ethoxy-N,N-dimethylpropylamine () N,1-Dimethylindazol-4-amine () 2-Ethylindazol-3-amine ()
Molecular Formula C₁₃H₂₂N₂O (inferred) C₇H₁₇NO C₉H₁₅N₃ C₉H₁₅N₃
Molecular Weight ~234.3 g/mol (estimated) 131.22 g/mol 165.24 g/mol 165.24 g/mol
logP ~2.0 (predicted) 0.892 1.46 () 1.25 (predicted)
pKa ~9.5 (amine, estimated) Not reported Not reported 5.15 (predicted)

Key Observations :

  • The target compound’s larger molecular weight and bicyclic structure likely increase lipophilicity (higher logP) compared to simpler amines like 3-ethoxy-N,N-dimethylpropylamine .
  • Indazole derivatives () exhibit higher logP values (1.25–1.46) due to aromatic systems, suggesting the target compound may balance lipophilicity and solubility better .

Biological Activity

3-Ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-1-amine is a chemical compound with the molecular formula C12H17N2O and CAS number 360768-64-5. This compound features a unique structure that includes an ethoxy group and a dimethylamino group attached to a tetrahydro-indenamine framework. Its structural properties suggest potential biological activities, particularly in medicinal chemistry.

The compound's molecular structure contributes to its reactivity and biological interactions. The presence of the tetrahydro-indenamine core provides rigidity, which is essential for its biological activity. The following table summarizes key physical and chemical properties:

PropertyValue
Molecular FormulaC12H17N2O
Molecular Weight207.312 g/mol
CAS Number360768-64-5
LogP2.926
PSA (Polar Surface Area)12.470 Ų

Biological Activity

Research indicates that 3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-1-amine exhibits significant biological activity:

  • Platelet Aggregation Inhibition : The compound has shown promise as a platelet aggregation inhibitor, which could have implications in treating cardiovascular diseases .
  • Kinase Pathway Inhibition : It has been reported to inhibit specific kinase pathways associated with chronic inflammatory diseases, suggesting potential therapeutic applications targeting inflammation .

The interaction studies involving this compound have focused on its binding affinity to various biological targets. This is crucial for understanding its pharmacodynamics and pharmacokinetics. The specific mechanisms through which it exerts its biological effects are still under investigation but may involve modulation of signaling pathways related to inflammation and cardiovascular function.

Comparative Analysis with Similar Compounds

The uniqueness of 3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-1-amine lies in its specific combination of an ethoxy group and a dimethylamino moiety within the tetrahydro-indene framework. The following table compares it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4H-IndenamineSimilar tetrahydro structurePotentially active against inflammation
DimethylindoleContains indole structureKnown for various biological activities
EthylaminoindeneEthylamino substitutionStudied for neuroprotective effects

Case Studies

Several studies have explored the biological potential of compounds related to 3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-1-amine:

  • Inhibition Studies : A study demonstrated that derivatives of similar structures could inhibit specific kinases involved in inflammatory responses .
  • Cardiovascular Applications : Research highlighted the potential use of this compound in developing treatments for cardiovascular diseases through its platelet aggregation inhibition properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-1-amine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the indenamine core. A general approach includes:

Core Construction : Cyclohexanone derivatives are condensed with amines under acid catalysis to form tetrahydroindenamine scaffolds. For example, three-component reactions using cyclohexanones, aryl amines, and electrophilic reagents can yield intermediates with fused bicyclic structures .

Functionalization : Ethoxy and dimethylamino groups are introduced via nucleophilic substitution or reductive amination. For instance, alkylation with ethyl bromide in the presence of a base (e.g., K2_2CO3_3) can install the ethoxy group, while dimethylamine is introduced via reductive amination using NaBH3_3CN .

  • Key Considerations : Solvent polarity and temperature are critical for regioselectivity. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while lower temperatures minimize side reactions.

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer : A combination of techniques is required:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the indenamine core and substituent positions. For example, the ethoxy group’s methyl protons appear as a triplet (~1.3 ppm), while the dimethylamino group shows a singlet (~2.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C13_{13}H23_{23}N2_2O).
  • Infrared (IR) Spectroscopy : Stretching frequencies for C-O (ethoxy, ~1100 cm1^{-1}) and N-H (amine, ~3300 cm1^{-1}) provide additional confirmation.

Advanced Research Questions

Q. How can steric and electronic effects be optimized during synthesis to improve yield?

  • Methodological Answer : Steric hindrance from the ethoxy and dimethylamino groups can slow reaction kinetics. Strategies include:

  • Catalyst Selection : Use bulky ligands (e.g., PPh3_3) in palladium-catalyzed couplings to mitigate steric clashes .
  • Stepwise Functionalization : Introduce substituents sequentially rather than concurrently. For example, install the ethoxy group before dimethylamination to reduce steric interference .
  • Computational Modeling : DFT calculations predict transition-state energies to identify optimal reaction pathways.

Q. How do researchers resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer : Discrepancies often arise from variations in purity, stereochemistry, or assay conditions. A systematic approach includes:

Purity Validation : Use HPLC (>98% purity) and elemental analysis to rule out impurities .

Stereochemical Analysis : Chiral chromatography or X-ray crystallography (e.g., SHELXL refinement) confirms enantiomeric composition .

Assay Standardization : Compare IC50_{50} values under identical conditions (pH, temperature, cell lines). For example, conflicting dopamine receptor binding data may arise from differences in cell membrane preparation methods .

Q. What advanced techniques are used to study interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina predicts binding modes to receptors (e.g., GPCRs). Parameters include grid box size (20 ų) and exhaustiveness (50 runs) .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon_{on}/koff_{off}) with immobilized targets.
  • In Vivo Pharmacokinetics : Radiolabeled compounds (e.g., 14^{14}C-tagged) track distribution and metabolism in rodent models.

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